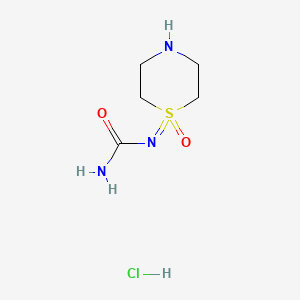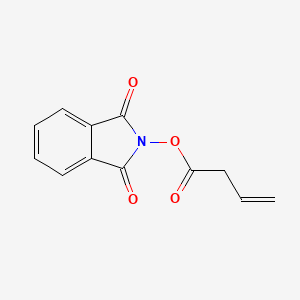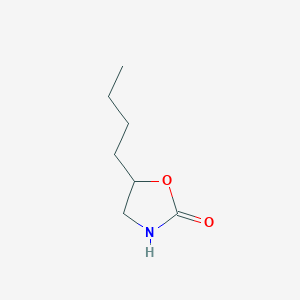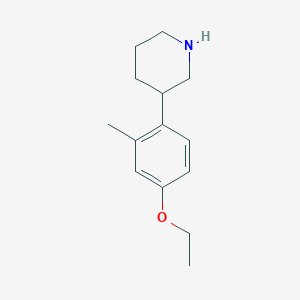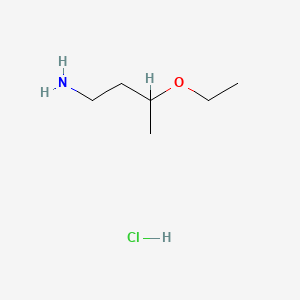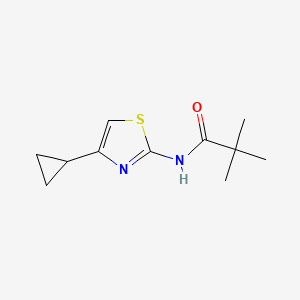![molecular formula C9H10BrClF3N B13582829 2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)
2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine group. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-(trifluoromethyl)phenylacetic acid, followed by the conversion of the resulting bromo compound to the corresponding amine through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or secondary amines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an ethanamine group.
2-Bromo-5-(trifluoromethyl)phenylmethanol: Features a hydroxyl group instead of an ethanamine group.
Uniqueness
2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with an ethanamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H10BrClF3N |
|---|---|
Poids moléculaire |
304.53 g/mol |
Nom IUPAC |
2-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3N.ClH/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14;/h1-2,5H,3-4,14H2;1H |
Clé InChI |
RURYUYSPGHGUQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)CCN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




